6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a chloro group at the 6th position and a 4-methylpiperazin-1-yl group at the 2nd position on the benzo[d]thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.ClH/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12;/h2-3,8H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPIVOJBMNROKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines
The most common approach involves cyclizing 4-chloroaniline derivatives with thiourea or thiocyanate reagents. Murthi and Pathak (2008) demonstrated that 6-chloro-1,3-benzothiazol-2-amine can be synthesized by reacting 4-chloroaniline with ammonium thiocyanate in the presence of bromine as a catalyst. Concentrated sulfuric acid facilitates cyclization under reflux, yielding the 2-aminobenzothiazole intermediate.
Reaction Conditions
Alternative Halogenation Pathways
A patent by WO1993009107A1 highlights the use of phosphorus halides (e.g., POCl₃) to halogenate 2-aminobenzothiazoles. Treating 2-amino-6-chlorobenzothiazole with phosphoryl chloride (3 eq) in chlorobenzene at 90–100°C converts the amino group to a chloro substituent.
Key Steps
- Chlorination :
$$ \text{2-Amino-6-chlorobenzothiazole} + \text{POCl}3 \rightarrow \text{2,6-Dichlorobenzothiazole} + \text{NH}4\text{Cl} $$
Hydrochloride Salt Formation
The final step involves protonating the free base with hydrochloric acid to improve solubility and stability.
Procedure
- Dissolve 6-chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole in anhydrous ethanol.
- Add concentrated HCl (1.1 eq) dropwise at 0–5°C.
- Stir for 1 hour, then filter and wash with cold diethyl ether.
- Dry under vacuum to obtain a crystalline solid.
Characterization Data
- Melting Point : 136–137°C (recrystallized from ethanol)
- ¹H NMR (CDCl₃) : δ 7.70 (d, J = 8.3 Hz, 1H), 3.33 (s, 3H, N–CH₃), 2.72 (s, 3H, piperazine-CH₂)
- LC-MS : m/z 388.1 [M+H]⁺
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Byproduct Formation
Excess 4-methylpiperazine may lead to di-substituted byproducts. Using a 1.2:1 molar ratio of piperazine to dichlorobenzothiazole minimizes this risk.
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) enhance SNAr reactivity but complicate recycling. Switching to 1,4-dioxane improves sustainability without sacrificing yield.
Purification
Column chromatography (SiO₂, ethyl acetate/hexane) remains the gold standard, though recrystallization from ethanol/water mixtures offers a cost-effective alternative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the chloro group to a corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varying properties.
Biology
Research indicates that 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride may act as an enzyme inhibitor or receptor modulator. Studies have shown interactions with various biological targets, suggesting potential roles in:
- Enzyme Inhibition: Binding to specific enzymes could lead to the modulation of metabolic pathways.
- Receptor Modulation: The compound's ability to interact with receptor sites may influence signaling pathways in cells.
Medicine
The compound is being explored for its therapeutic potential, particularly in:
- Anticancer Research: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds similar to this one have shown significant antiproliferative activity against leukemia and solid tumors.
Table 1: Anticancer Activity Data
| Cell Line | CC(50) Value (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Industry
In industrial applications, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique chemical characteristics make it suitable for various applications in material science.
The biological activities of 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can be categorized into several key areas:
-
Antimicrobial Activity:
Research on thiazole derivatives has indicated varying degrees of antimicrobial activity. However, specific studies on this compound suggest limited direct antimicrobial effects against common pathogens. -
Mechanism of Action:
The mechanism involves interaction with specific cellular targets, potentially leading to inhibition of bacterial growth or modulation of cancer cell proliferation. For example, docking studies suggest binding to glucosamine-6-phosphate synthase, crucial for bacterial cell wall synthesis. -
Pharmacokinetics:
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential and determining appropriate dosing regimens in clinical settings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: The non-hydrochloride form of the compound.
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks the chloro group.
6-Chloro-2-(piperazin-1-yl)benzo[d]thiazole: Lacks the methyl group on the piperazine ring.
Uniqueness
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the chloro and 4-methylpiperazin-1-yl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.
Synthesis and Structural Characteristics
The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride in a solvent such as tetrahydrofuran. The resulting compound is characterized by its distinct thiazole ring, which contributes to its biological activity. The crystal structure analysis indicates successful acylation with specific bond lengths that define its molecular geometry .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that derivatives of benzothiazole and thiazole exhibit varying degrees of antimicrobial activity. However, specific studies on 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride have indicated limited direct antimicrobial effects against common pathogens. In broader studies, thiazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria, with some compounds showing significant cytotoxicity against human lymphocytes but not demonstrating notable antiviral or antimicrobial properties .
2. Anticancer Activity
The compound's potential as an anticancer agent has been more promising. In vitro studies have highlighted that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride have shown cytotoxic effects in leukemia and solid tumor-derived cell lines, with CC(50) values indicating significant antiproliferative activity .
The mechanisms underlying the biological activity of thiazole derivatives often involve interaction with specific cellular targets. For example, docking studies suggest that these compounds can bind to glucosamine-6-phosphate synthase, an enzyme crucial for bacterial cell wall synthesis, which could explain their potential antimicrobial effects . Additionally, some thiazole compounds have been identified as inhibitors of p38 MAP kinase pathways, which are involved in inflammatory responses and cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
Q & A
Basic: What are the standard synthetic routes for 6-chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Cyclocondensation of 6-chloro-2-aminobenzothiazole derivatives with thiourea or thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) .
Piperazine Introduction : Nucleophilic substitution or coupling reactions to attach the 4-methylpiperazine group to the benzothiazole scaffold under reflux conditions (e.g., DMF, 80–100°C) .
Salt Formation : Treatment with HCl to yield the hydrochloride salt .
Characterization :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation : / NMR for proton/environment assignment; IR spectroscopy for functional group identification (e.g., C-Cl stretch at ~750 cm⁻¹) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 325.05 for [M+H]⁺) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase columns .
- X-ray Crystallography : Resolves π-π stacking in the benzothiazole core and salt interactions .
Basic: How is the compound screened for preliminary biological activity in academic settings?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values compared to controls like ciprofloxacin .
- Cytotoxicity Testing : SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ determination; normal fibroblast cells (e.g., WI-38) assess selectivity .
- Enzyme Inhibition : Fluorometric assays for COX-2 or kinase inhibition, using reference inhibitors (e.g., celecoxib) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require post-reaction purification via column chromatography .
- Catalysis : Palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling to attach aryl groups .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclization) while maintaining >85% yield .
- Byproduct Mitigation : TLC monitoring (silica gel, ethyl acetate/hexane) identifies intermediates; recrystallization from ethanol removes impurities .
Advanced: What structural features drive structure-activity relationships (SAR) in antimicrobial or anticancer applications?
Methodological Answer:
- Benzothiazole Core : Chlorine at C-6 enhances lipophilicity and membrane penetration; substitution with electron-withdrawing groups boosts antimicrobial activity .
- Piperazine Flexibility : The 4-methyl group reduces metabolic degradation; piperazine’s basicity facilitates salt formation for improved solubility .
- Hybrid Derivatives : Thiophene or pyrazole substitutions (e.g., C-2 position) increase π-π interactions with bacterial DNA gyrase or topoisomerase II .
Data Example :
| Derivative | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) |
|---|---|---|
| Parent | 12.5 | 16 |
| Thiophene | 8.2 | 8 |
| Pyrazole | 5.6 | 4 |
Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and cell lines from authenticated repositories (e.g., ATCC) .
- Physicochemical Controls : Monitor compound stability (e.g., DMSO stock solutions stored at -80°C) to prevent degradation .
- Statistical Validation : Triplicate experiments with ANOVA analysis; report 95% confidence intervals .
- Mechanistic Studies : Compare target engagement (e.g., Western blot for apoptosis markers like caspase-3) across conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
